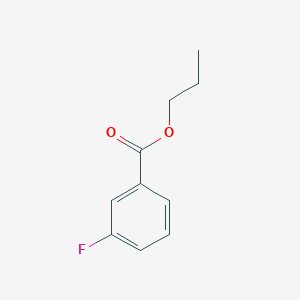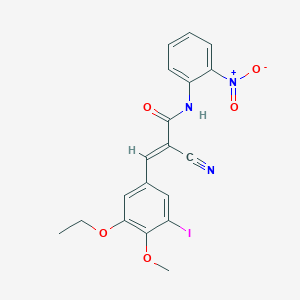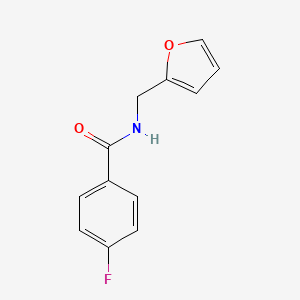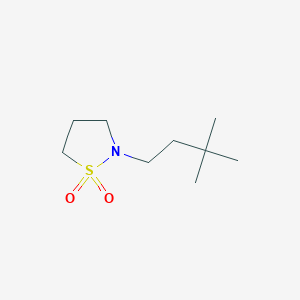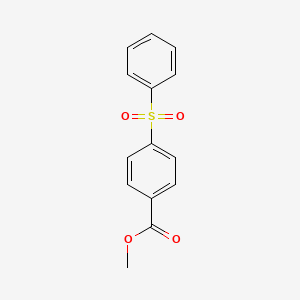
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have anticancer properties and is currently being studied for its potential use in cancer treatment.
Wirkmechanismus
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the rDNA promoter region, preventing the recruitment of transcription factors and RNA polymerase I to the promoter. This leads to the downregulation of ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis. N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide has also been shown to induce DNA damage response and cell cycle arrest by activating the ATM/ATR pathway.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to have potent anticancer properties, particularly in cancers that are dependent on ribosome biogenesis. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis. This results in the induction of DNA damage response and cell cycle arrest, ultimately leading to apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide is its potency and specificity in inhibiting RNA polymerase I transcription. It has also been shown to have low toxicity in normal cells. However, one limitation of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action may not be effective in all types of cancers, limiting its potential use as a broad-spectrum anticancer agent.
Zukünftige Richtungen
There are several potential future directions for N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide research. One area of interest is the development of more effective delivery methods to improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide treatment, allowing for more personalized cancer therapy. Additionally, the combination of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide with other anticancer agents may enhance its efficacy and broaden its potential use in cancer treatment. Finally, further studies are needed to better understand the mechanism of action of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide and its potential use in other diseases beyond cancer.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 2-methyl-1,3-oxazole-4-carboxylic acid with cyclopropylmethylamine to form N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide. The compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to have potent anticancer properties, particularly in cancers that are dependent on ribosome biogenesis, such as hematological malignancies and solid tumors. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis. This results in the induction of DNA damage response and cell cycle arrest, ultimately leading to apoptosis.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-11-8(5-13-6)9(12)10-4-7-2-3-7/h5,7H,2-4H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTOBXXWNBMMTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
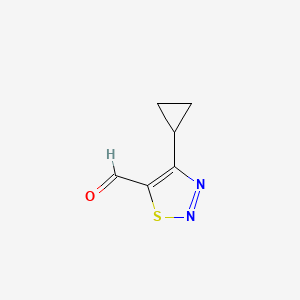

![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B7549548.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7549551.png)
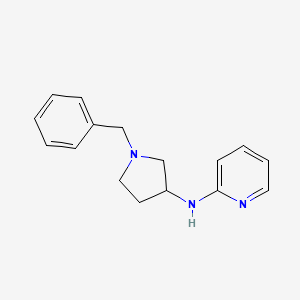
![4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7549555.png)
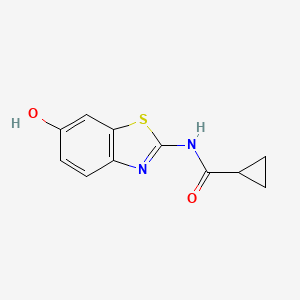
![2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol](/img/structure/B7549564.png)
